molecular formula C17H10ClN3O2 B11262732 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B11262732
M. Wt: 323.7 g/mol
InChI Key: XCOKIWOMJHNFIP-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the quinoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines, and bases such as sodium hydroxide are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents on the aromatic rings .

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the biological context and the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to its combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C17H10ClN3O2

Molecular Weight

323.7 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one

InChI

InChI=1S/C17H10ClN3O2/c18-11-7-5-10(6-8-11)16-20-17(23-21-16)13-9-19-14-4-2-1-3-12(14)15(13)22/h1-9H,(H,19,22)

InChI Key

XCOKIWOMJHNFIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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